molecular formula C13H12FNO B8489273 4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine CAS No. 22510-29-8

4'-Fluoro-2'-methoxy[1,1'-biphenyl]-4-amine

Cat. No. B8489273
CAS RN: 22510-29-8
M. Wt: 217.24 g/mol
InChI Key: IAHMUPKNJUUCHO-UHFFFAOYSA-N
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Patent
US04044049

Procedure details

A mixture of 10 grams of 4'-fluoro-2'-methoxy-4-nitrobiphenyl in 250 ml. of ethanol is reduced by hydrogen at atmospheric pressure and at room temperature using 5% palladium-on-charcoal (0.5 gram) catalyst. After the required uptake of hydrogen, the mixture is filtered and the catalyst washed with fresh ethanol. The ethanol solution is then concentrated in vacuo, and the residue recrystallized from aqueous ethanol to yield 4-(4'-fluoro-2'-methoxyphenyl)-aniline.
Name
4'-fluoro-2'-methoxy-4-nitrobiphenyl
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[C:4]([O:17][CH3:18])[CH:3]=1.[H][H]>[Pd].C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[C:4]([O:17][CH3:18])[CH:3]=1

Inputs

Step One
Name
4'-fluoro-2'-methoxy-4-nitrobiphenyl
Quantity
10 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-])OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the required uptake of hydrogen, the mixture is filtered
WASH
Type
WASH
Details
the catalyst washed with fresh ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol solution is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C(C=C1)C1=CC=C(N)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.